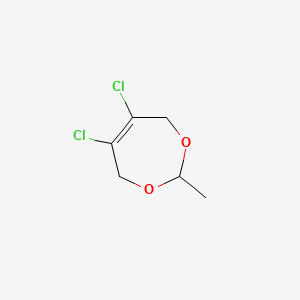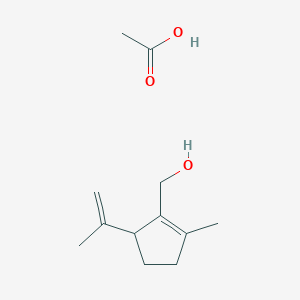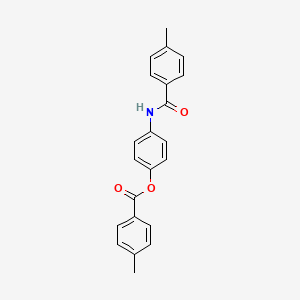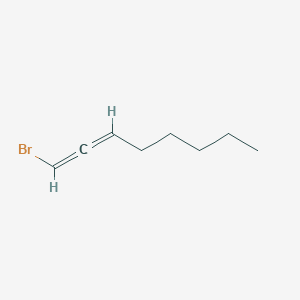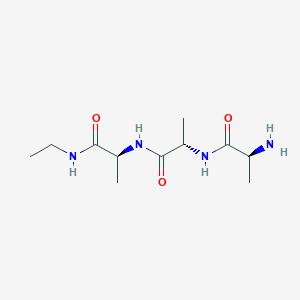![molecular formula C22H18OSe2 B14425911 1,1'-[Oxybis(methyleneselanyl)]dinaphthalene CAS No. 82745-68-4](/img/structure/B14425911.png)
1,1'-[Oxybis(methyleneselanyl)]dinaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene is a chemical compound with the molecular formula C22H18OSe2 It consists of two naphthalene units connected by a methyleneselanyl bridge through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]dinaphthalene typically involves the reaction of naphthalene derivatives with methyleneselanyl compounds under controlled conditions. One common method includes the use of naphthalene-1-boronic acid and methyleneselanyl chloride in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 1,1’-[Oxybis(methyleneselanyl)]dinaphthalene .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methyleneselanyl bridge to methylenesulfur or methylene groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like bromine, chlorinating agents, and Friedel-Crafts catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methylenesulfur, methylene groups.
Substitution: Halogenated naphthalenes, alkylated naphthalenes.
Aplicaciones Científicas De Investigación
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium, which is known for its antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1,1’-[Oxybis(methyleneselanyl)]dinaphthalene involves its interaction with molecular targets and pathways. The selenium atoms in the compound can participate in redox reactions, contributing to its antioxidant activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Oxybis(methylene)]dinaphthalene: Similar structure but lacks selenium atoms, resulting in different chemical and biological properties.
1,1’-[Oxybis(methylenesulfur)]dinaphthalene:
1,1’-[Oxybis(methyleneselanyl)]dibenzene: Similar selenium-containing compound but with benzene rings instead of naphthalene.
Uniqueness
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene is unique due to the presence of selenium atoms, which impart distinct chemical reactivity and biological activity. The combination of naphthalene units and selenium atoms makes it a valuable compound for various research applications .
Propiedades
Número CAS |
82745-68-4 |
|---|---|
Fórmula molecular |
C22H18OSe2 |
Peso molecular |
456.3 g/mol |
Nombre IUPAC |
1-(naphthalen-1-ylselanylmethoxymethylselanyl)naphthalene |
InChI |
InChI=1S/C22H18OSe2/c1-3-11-19-17(7-1)9-5-13-21(19)24-15-23-16-25-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2 |
Clave InChI |
QYZYKHRHIVYNER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2[Se]COC[Se]C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


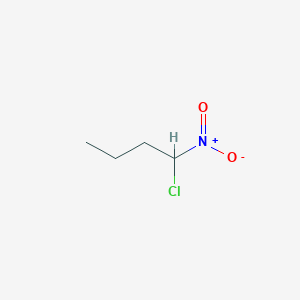
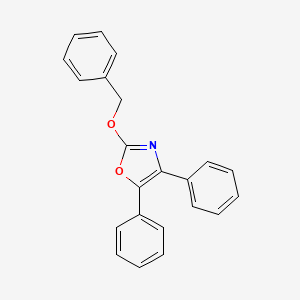
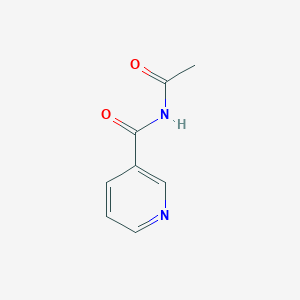
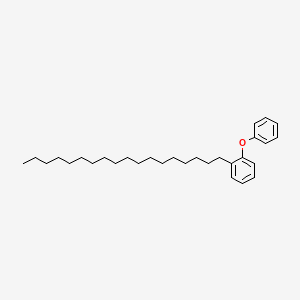
![N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14425862.png)
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
